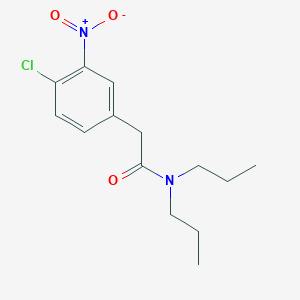
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dipropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group at the meta position, forming 4-chloro-3-nitroaniline.
Acetylation: The nitroaniline derivative is then acetylated using acetyl chloride to form 2-(4-chloro-3-nitrophenyl)acetamide.
Alkylation: Finally, the acetamide is alkylated with propyl bromide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide moiety, to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium azide, or thiols in polar solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2-(4-amino-3-chlorophenyl)-N,N-dipropylacetamide.
Oxidation: Corresponding N-oxides or other oxidized derivatives.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s antiproliferative effects could be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitroaniline: Shares the chloro and nitro groups but lacks the dipropylacetamide moiety.
2-(4-chloro-3-nitrophenyl)acetamide: Similar structure but without the dipropyl groups.
N-(4-chloro-3-nitrophenyl)acetamide: Another related compound with a similar core structure.
Uniqueness
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide is unique due to the presence of both the dipropylacetamide moiety and the chloro-nitro substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C14H19ClN2O3/c1-3-7-16(8-4-2)14(18)10-11-5-6-12(15)13(9-11)17(19)20/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
GIRNIYKELRZUAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)

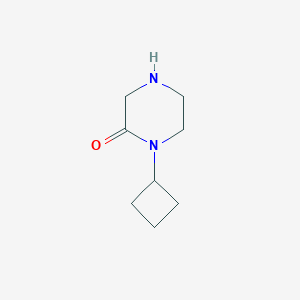
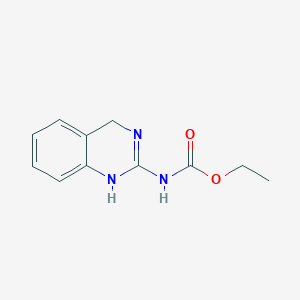
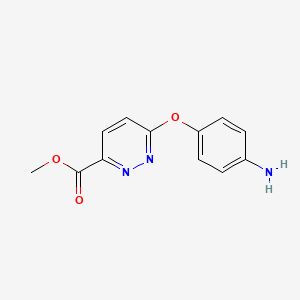
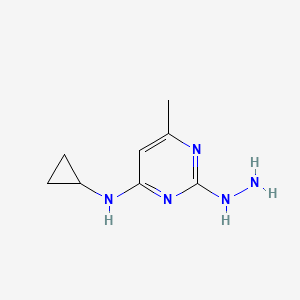
![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)

![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)
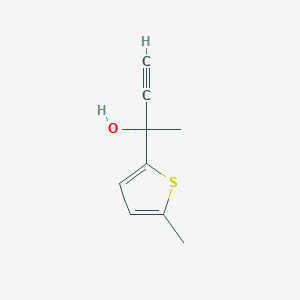

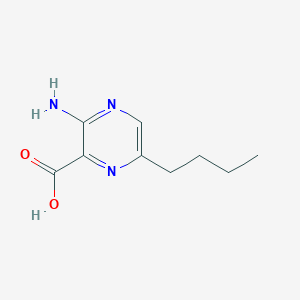

![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)
